6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is known to inhibit several important proteins, including cyclin-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-), phosphodiesterase-4, and NAD(P)H oxidases . These proteins play crucial roles in various biological processes, including cell cycle regulation, viral replication, inflammatory response, and oxidative stress.
Mode of Action
This results in the disruption of the normal functioning of these proteins, leading to the desired therapeutic effects .
Biochemical Pathways
The compound affects several biochemical pathways due to its broad range of protein targets. For instance, by inhibiting cyclin-dependent kinase1, it can disrupt the cell cycle, potentially leading to cell death in cancer cells. Similarly, by inhibiting HIV reverse transcriptase, it can prevent the replication of the HIV virus .
Pharmacokinetics
It is known that pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, generally have favorable admet (absorption, distribution, metabolism, excretion, toxicity) properties . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of the activity of its target proteins. This can lead to a variety of effects depending on the specific protein target. For example, inhibition of cyclin-dependent kinase1 can lead to cell cycle arrest, while inhibition of HIV reverse transcriptase can prevent the replication of the HIV virus .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as other drugs or food, can affect the compound’s absorption and metabolism. More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
6-ethyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-4-11-9-14(17(21)22)15-10(2)19-20(16(15)18-11)12-5-7-13(23-3)8-6-12/h5-9H,4H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPLLAGBJSYGMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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